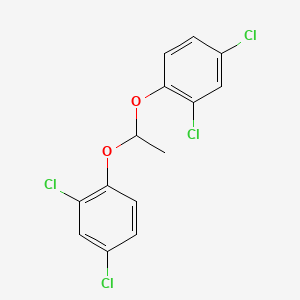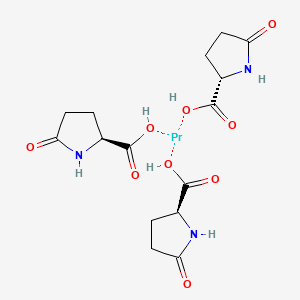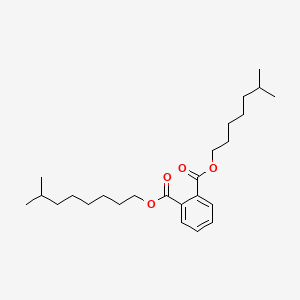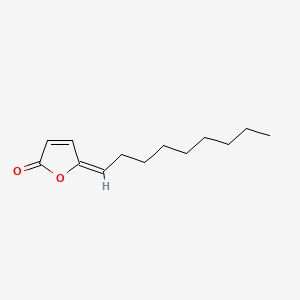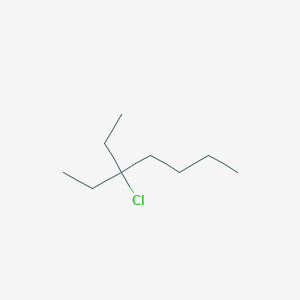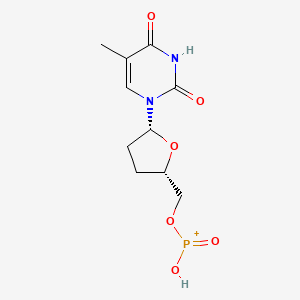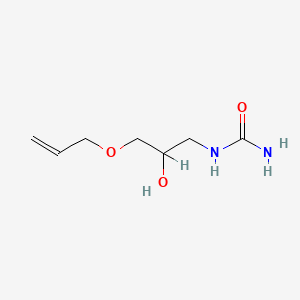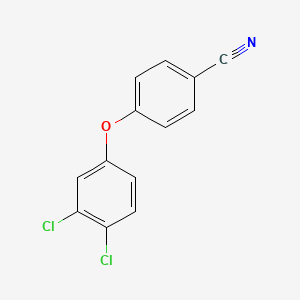
Benzonitrile, 4-(3,4-dichlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(3,4-dichlorophenoxy)-: is an organic compound with the molecular formula C13H7Cl2NO It is characterized by a benzonitrile core substituted with a 3,4-dichlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-(3,4-dichlorophenoxy)- typically involves the reaction of 4-cyanophenol with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for Benzonitrile, 4-(3,4-dichlorophenoxy)- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzonitrile, 4-(3,4-dichlorophenoxy)- can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitrile and dichlorophenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzonitrile, 4-(3,4-dichlorophenoxy)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, Benzonitrile, 4-(3,4-dichlorophenoxy)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- Benzonitrile, 4-(2,4-dichlorophenoxy)-
- Benzonitrile, 4-(2,3-dichlorophenoxy)-
- Benzonitrile, 4-(3,5-dichlorophenoxy)-
Comparison: Benzonitrile, 4-(3,4-dichlorophenoxy)- is unique due to the specific positioning of the dichlorophenoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
99922-95-9 |
|---|---|
Formule moléculaire |
C13H7Cl2NO |
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
4-(3,4-dichlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H7Cl2NO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H |
Clé InChI |
LLSPXRMMNOLEGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







